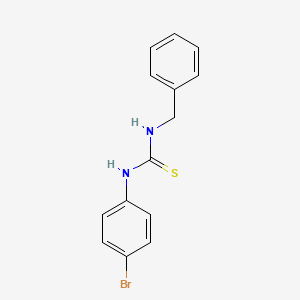

N-cyclohexyl-N-ethyl-4-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to N-cyclohexyl-N-ethyl-4-methoxybenzamide often involves complex reactions, including cyclometalation and C-H bond activation. For example, cyclometalated complexes of similar N-methoxybenzamide derivatives have been synthesized through treatment with metal chloride via C-H bond activation, showcasing the potential pathways for synthesizing N-cyclohexyl-N-ethyl-4-methoxybenzamide and its analogs (Zhou et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds closely related to N-cyclohexyl-N-ethyl-4-methoxybenzamide has been extensively studied. For instance, X-ray diffraction analysis provides insights into the crystalline structure and molecular geometry, as seen in studies on N-3-hydroxyphenyl-4-methoxybenzamide, where intermolecular interactions significantly influence molecular conformation (Karabulut et al., 2014).

Chemical Reactions and Properties

N-cyclohexyl-N-ethyl-4-methoxybenzamide and its derivatives participate in various chemical reactions, including cyclocondensation and elimination processes, which lead to the formation of biologically and chemically significant compounds. These reactions are pivotal for the development of new pharmaceuticals and materials (Cheng et al., 2014).

Physical Properties Analysis

The physical properties, such as molar refractivity and polarizability, of compounds similar to N-cyclohexyl-N-ethyl-4-methoxybenzamide, provide critical insights into their behavior in various solvents and conditions. These properties are essential for understanding the compound's applications in different scientific and industrial fields (Sawale et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and participation in catalytic cycles, underline the versatility of N-cyclohexyl-N-ethyl-4-methoxybenzamide derivatives. Studies involving similar compounds have elucidated mechanisms of C-H bond olefination and other reactions critical for synthetic chemistry and pharmaceutical development (Li et al., 2012).

科学的研究の応用

Structural Analysis and Medicinal Applications

- Glibenclamide Structure Analysis : Studies on glibenclamide, a compound with structural similarities to N-cyclohexyl-N-ethyl-4-methoxybenzamide, have shown its significance in the medicinal chemistry field, particularly for its antidiabetic properties. Research focusing on its structure in solid state provides insights into its stability and potential tautomerization, which are crucial for its pharmaceutical applications (Sanz et al., 2012).

Chemical Synthesis and Reactions

- Rhodium(III)-Catalyzed Annulations : The study of chemodivergent and redox-neutral annulations between N-methoxybenzamides and sulfoxonium ylides via Rh(III)-catalyzed C-H activation extends the utility of compounds similar to N-cyclohexyl-N-ethyl-4-methoxybenzamide in organic synthesis. This research highlights innovative approaches to cyclization reactions, demonstrating the compound's relevance in developing new synthetic methodologies (Xu et al., 2018).

Diagnostic Applications

- Sigma Receptor Scintigraphy : A study utilizing N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide for sigma receptor scintigraphy in patients with suspected primary breast cancer illustrates the diagnostic applications of structurally related compounds. These findings underscore the potential of N-cyclohexyl-N-ethyl-4-methoxybenzamide derivatives in imaging and diagnosing cancer (Caveliers et al., 2002).

Spectroscopy and Pharmaceutical Analysis

- Spectroscopy of Glibenclamide Hydrogels : Research on the interaction of glibenclamide with chitosan using spectroscopic techniques provides valuable information on the molecular interactions and characterization of hydrogels. This research can guide the development of novel drug delivery systems and the pharmaceutical analysis of benzamide derivatives (Delgadillo-Armendariz et al., 2014).

Biological Activities

- Antibacterial and Enzyme Inhibition : The search for new antibacterial agents led to the synthesis and characterization of potent inhibitors of the bacterial cell division protein FtsZ, demonstrating improved pharmaceutical properties. This research signifies the role of N-cyclohexyl-N-ethyl-4-methoxybenzamide analogues in developing new antibacterial strategies (Haydon et al., 2010).

作用機序

Safety and Hazards

特性

IUPAC Name |

N-cyclohexyl-N-ethyl-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-3-17(14-7-5-4-6-8-14)16(18)13-9-11-15(19-2)12-10-13/h9-12,14H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZCFFOGUVJZLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-methyl-4-pyrimidinamine](/img/structure/B5577383.png)

![1-methyl-1'-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5577390.png)

![3,5-difluoro-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]pyridine-2-carboxamide](/img/structure/B5577397.png)

![N-((3S*,4R*)-1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5577435.png)

![1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5577441.png)

![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5577460.png)

![1-(4-methylphenyl)-4-[(4-methylphenyl)acetyl]-2-piperazinone](/img/structure/B5577488.png)